molecular formula C10H11N5NaO6P B014430 Adenosine-2',3'-cyclic Monophosphate Sodium Salt CAS No. 37063-35-7

Adenosine-2',3'-cyclic Monophosphate Sodium Salt

Cat. No.: B014430
CAS No.: 37063-35-7
M. Wt: 351.19 g/mol
InChI Key: VSDSIACSNXHGOV-UHFFFAOYSA-M
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Description

Adenosine 2', 3'-cyclic phosphate, also known as 2', 3'-cyclic AMP or adenosine cyclic 2', 3'-monophosphate, belongs to the class of organic compounds known as 2', 3'-cyclic purine nucleotides. These are purine nucleotides in which the oxygen atoms linked to the C2 and C3 carbon atoms of the ribose moiety are both bonded the same phosphorus atom of the phosphate group. Adenosine 2', 3'-cyclic phosphate is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Adenosine 2', 3'-cyclic phosphate has been detected in multiple biofluids, such as feces and blood.

Mechanism of Action

Target of Action

The primary target of 2’,3’-cAMP sodium salt, also known as Adenosine-2’,3’-cyclic Monophosphate Sodium Salt or Adenosine-2’:3’-cyclic monophosphate, sodium salt, is believed to be the A2B receptor . This receptor is found in kidney glomerular mesangial cells and pre-glomerular smooth muscle cells .

Mode of Action

2’,3’-cAMP is considered an extracellular source of adenosine . It is released extracellularly in response to injury . The compound interacts with its targets by being converted into 2’-AMP and 3’-AMP, which then inhibit the proliferation of kidney glomerular mesangial cells and pre-glomerular smooth muscle cells through the A2B receptor .

Biochemical Pathways

The biochemical pathway affected by 2’,3’-cAMP involves its degradation. The compound can be used to study the distribution and specificity of its degrading enzymes in the context of unique biological activities . It is metabolized to 2’-AMP and 3’-AMP , which are subsequently converted to adenosine .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of 2’,3’-cAMP’s action include the induction of apoptosis at the level of mitochondrial permeability transition pores . This can lead to cell death, which is a crucial process in many biological contexts, including development and disease.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2’,3’-cAMP sodium salt. For instance, the compound’s solubility in water suggests that it might be more effective in aqueous environments.

Biological Activity

Adenosine-2',3'-cyclic monophosphate sodium salt (2',3'-cAMP) is a cyclic nucleotide derived from adenosine, playing a critical role in various biological processes. Its unique structure allows it to function as a signaling molecule, influencing cellular activities such as apoptosis, proliferation, and vascular smooth muscle relaxation. This article provides a comprehensive overview of the biological activity of 2',3'-cAMP, highlighting its mechanisms, applications, and relevant case studies.

  • Chemical Name: this compound
  • CAS Number: 37063-35-7
  • Molecular Formula: C10H13N5NaO6P
  • Molecular Weight: 353.21 g/mol
  • Appearance: White crystalline powder
  • Solubility: Soluble in DMSO and water

2',3'-cAMP is primarily involved in the regulation of intracellular signaling pathways. It is known to:

  • Serve as an extracellular source of adenosine, particularly in response to cellular injury .
  • Induce apoptosis through the modulation of mitochondrial permeability transition pores .
  • Inhibit the proliferation of vascular smooth muscle cells and glomerular mesangial cells via A2B receptors, promoting vasodilation and reducing hypertension .

Apoptosis Induction

Research indicates that 2',3'-cAMP can trigger apoptotic pathways in various cell types. This is particularly relevant in cancer research, where inducing apoptosis in tumor cells is a therapeutic target. The compound's ability to affect mitochondrial functions suggests potential applications in cancer treatment .

Vascular Effects

The compound has been shown to inhibit the proliferation of vascular smooth muscle cells, which is crucial for managing conditions like hypertension and atherosclerosis. By acting on A2B receptors, 2',3'-cAMP promotes vasodilation, thereby enhancing blood flow and reducing vascular resistance .

Study on Vascular Smooth Muscle Cells

A study investigated the effects of 2',3'-cAMP on preglomerular vascular smooth muscle cells. The findings demonstrated that treatment with 2',3'-cAMP resulted in significant inhibition of cell proliferation, mediated through A2B receptor activation. This suggests a potential therapeutic role for 2',3'-cAMP in treating vascular diseases .

Cancer Cell Research

In another study focusing on cancer cell lines, 2',3'-cAMP was found to induce apoptosis effectively. The mechanism involved the activation of specific apoptotic pathways that led to increased mitochondrial permeability and subsequent cell death. This highlights the compound's potential as an anticancer agent .

Applications

  • Anticancer Agent: Due to its ability to induce apoptosis in cancer cells.
  • Pharmaceutical Intermediate: Used in drug development and research.
  • Chemical Analysis: Employed in biochemical assays to study enzyme activity related to cyclic nucleotides.

Properties

IUPAC Name

sodium;[4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N5O6P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(4(1-16)19-10)20-22(17,18)21-7;/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDSIACSNXHGOV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C4C(C(O3)CO)OP(=O)(O4)[O-])N.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5NaO6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37063-35-7
Record name Adenosine sodio-2',3'-phosphate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.465
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Adenosine-2',3'-cyclic Monophosphate Sodium Salt
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Adenosine-2',3'-cyclic Monophosphate Sodium Salt
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Adenosine-2',3'-cyclic Monophosphate Sodium Salt
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Adenosine-2',3'-cyclic Monophosphate Sodium Salt
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Adenosine-2',3'-cyclic Monophosphate Sodium Salt
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Adenosine-2',3'-cyclic Monophosphate Sodium Salt

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